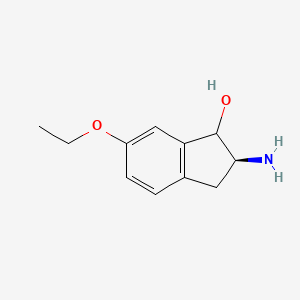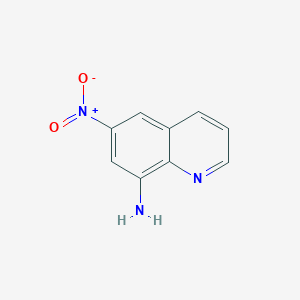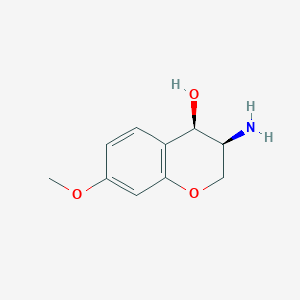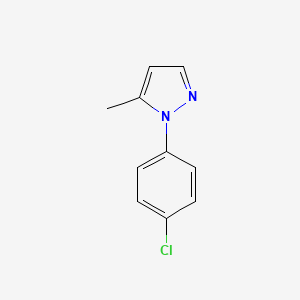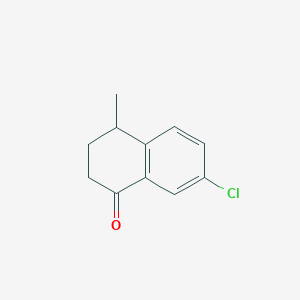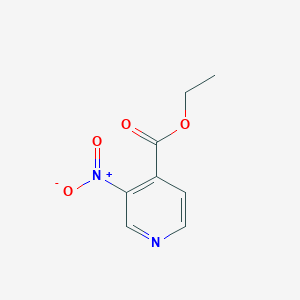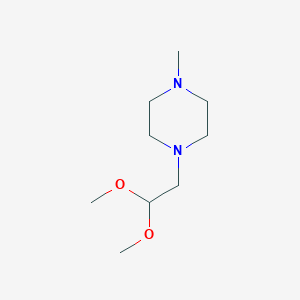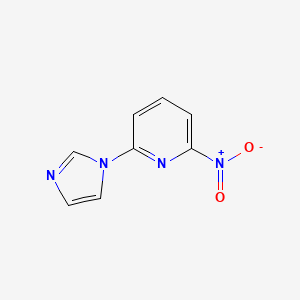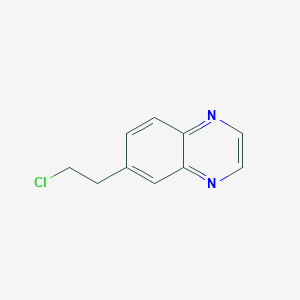
6-(2-Chloroethyl)quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Chloroethyl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chloroethyl group at the sixth position of the quinoxaline ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Chloroethyl)quinoxaline typically involves the reaction of 2-chloroethylamine with quinoxaline derivatives. One common method includes the condensation of 2-chloroethylamine with 2,3-dichloroquinoxaline in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like methanol or ethanol at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as titanium silicate-1 have been reported to improve the efficiency of the synthesis .
化学反应分析
Types of Reactions: 6-(2-Chloroethyl)quinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The quinoxaline ring can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction of the quinoxaline ring can lead to the formation of tetrahydroquinoxaline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide and m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Major Products:
Nucleophilic Substitution: Products include 6-(2-azidoethyl)quinoxaline, 6-(2-thiocyanatoethyl)quinoxaline, and 6-(2-methoxyethyl)quinoxaline.
Oxidation: Quinoxaline N-oxides.
Reduction: Tetrahydroquinoxaline derivatives.
科学研究应用
6-(2-Chloroethyl)quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-(2-Chloroethyl)quinoxaline involves its interaction with cellular targets such as DNA and proteins. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to DNA cross-linking and inhibition of DNA replication. This property is particularly useful in anticancer research, where DNA cross-linking agents are used to induce cell death in cancer cells .
相似化合物的比较
- 2-Chloroquinoxaline
- 6-Methylquinoxaline
- 6-(2-Bromoethyl)quinoxaline
Comparison: 6-(2-Chloroethyl)quinoxaline is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and biological activity. Compared to 2-chloroquinoxaline, the additional ethyl group enhances its ability to interact with biological targets. Compared to 6-methylquinoxaline, the chloroethyl group provides a reactive site for further chemical modifications. 6-(2-Bromoethyl)quinoxaline, while similar, has different reactivity due to the presence of a bromine atom instead of chlorine .
属性
CAS 编号 |
473895-89-5 |
|---|---|
分子式 |
C10H9ClN2 |
分子量 |
192.64 g/mol |
IUPAC 名称 |
6-(2-chloroethyl)quinoxaline |
InChI |
InChI=1S/C10H9ClN2/c11-4-3-8-1-2-9-10(7-8)13-6-5-12-9/h1-2,5-7H,3-4H2 |
InChI 键 |
GCWODTJPOQIOAG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC=CN=C2C=C1CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





